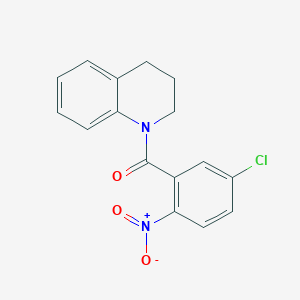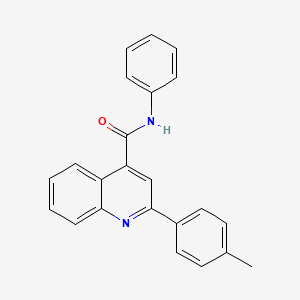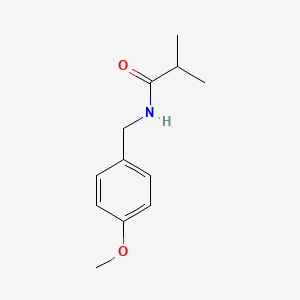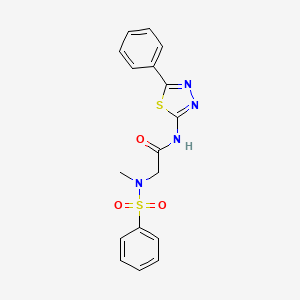![molecular formula C19H23N3OS B5757042 N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5757042.png)
N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-2-phenylacetamide, commonly known as DAPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPH is a thiol reactive compound that has been shown to selectively label proteins containing free cysteine residues. This unique property has made DAPH a valuable tool in the study of protein function and regulation.
作用機序
DAPH acts as a thiol reactive compound, selectively labeling proteins containing free cysteine residues. This labeling occurs through the formation of a covalent bond between DAPH and the cysteine residue, resulting in a stable adduct.
Biochemical and physiological effects:
DAPH has been shown to have minimal effects on biochemical and physiological processes, making it a valuable tool in the study of protein function and regulation. However, it is important to note that DAPH may have some off-target effects, and caution should be exercised when interpreting results obtained using this compound.
実験室実験の利点と制限
One of the primary advantages of DAPH is its ability to selectively label proteins containing free cysteine residues, allowing for the identification and characterization of these proteins. Additionally, DAPH is relatively easy to synthesize and has minimal effects on biochemical and physiological processes. However, DAPH may have some off-target effects, and caution should be exercised when interpreting results obtained using this compound.
将来の方向性
There are several potential future directions for the use of DAPH in scientific research. One area of interest is the development of new drug therapies based on the selective labeling of proteins containing free cysteine residues. Additionally, DAPH may be used in the study of disease mechanisms, particularly in the identification of proteins involved in disease progression. Finally, DAPH may be used in the development of new diagnostic tools for the detection of disease biomarkers.
合成法
DAPH can be synthesized through a multistep process involving the reaction of 4-(diethylamino)aniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-bromoacetophenone to form the final product, DAPH.
科学的研究の応用
DAPH has been used in a variety of scientific research applications, including the study of protein function and regulation. DAPH has been shown to selectively label proteins containing free cysteine residues, allowing for the identification and characterization of these proteins. Additionally, DAPH has been used in the development of new drug therapies, as well as in the study of disease mechanisms.
特性
IUPAC Name |
N-[[4-(diethylamino)phenyl]carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-3-22(4-2)17-12-10-16(11-13-17)20-19(24)21-18(23)14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORKINHGDKZPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-nitro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5756966.png)
![4-{[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]carbonyl}morpholine](/img/structure/B5756972.png)
![ethyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate](/img/structure/B5756978.png)



![N-allyl-2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757015.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5757019.png)



![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B5757046.png)
![N,N-dimethyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B5757050.png)
